molecular formula C14H17N3O4S B2853188 N-cyclopropyl-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide CAS No. 1105247-36-6

N-cyclopropyl-N'-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide

Cat. No.: B2853188
CAS No.: 1105247-36-6
M. Wt: 323.37
InChI Key: KKJCQSSVSXQAGC-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-[3-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]ethanediamide is an ethanediamide derivative featuring a cyclopropyl substituent on one amide nitrogen and a 3-(1,1-dioxothiazolidin-2-yl)phenyl group on the other. The cyclopropyl group may confer conformational rigidity and influence pharmacokinetic properties, such as membrane permeability and metabolic resistance .

Properties

IUPAC Name

N-cyclopropyl-N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c18-13(15-10-5-6-10)14(19)16-11-3-1-4-12(9-11)17-7-2-8-22(17,20)21/h1,3-4,9-10H,2,5-8H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKJCQSSVSXQAGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide typically involves multiple steps, starting from readily available starting materials. The key steps often include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a thioamide under oxidative conditions.

    Attachment of the Phenyl Ring:

    Cyclopropyl Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiazolidinone moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-cyclopropyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide involves its interaction with specific molecular targets and pathways. The thiazolidinone moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as anti-inflammatory and analgesic activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other ethanediamide derivatives and amide-containing molecules. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
N'-[3-(1,1-dioxothiazolidin-2-yl)phenyl]-N-(prop-2-en-1-yl)ethanediamide (BG16487) Prop-2-en-1-yl (allyl) group C₁₄H₁₇N₃O₄S 323.3675 Allyl substituent enhances reactivity; used in kinase inhibition studies.
N'-[4-(1,1-dioxothiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)ethanediamide (BF96404) 4-thiazolidinone phenyl; 2-hydroxyethyl group C₁₃H₁₇N₃O₅S 327.3562 Hydroxyethyl group improves solubility; studied in anti-inflammatory assays.
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole ring; dichlorophenyl group C₁₁H₈Cl₂N₂OS 303.16 Thiazole moiety enhances coordination ability; structural penicillin mimic.

Key Comparative Insights

Substituent Effects :

  • Cyclopropyl vs. Allyl (BG16487) : The cyclopropyl group in the target compound likely reduces metabolic degradation compared to the allyl group, which may undergo oxidation .
  • Hydroxyethyl (BF96404) : The 2-hydroxyethyl group in BF96404 increases hydrophilicity, contrasting with the cyclopropyl group’s lipophilicity, which could affect tissue distribution .

Thiazolidinone Position: The 3-phenyl substitution in the target compound vs. the 4-phenyl isomer (BF96404) may alter binding affinity in biological targets due to steric and electronic differences .

Amide vs. Thiazole Derivatives: The thiazole-containing analogue () lacks the ethanediamide backbone but shares the sulfonamide-like thiazolidinone group. This structural divergence highlights the ethanediamide scaffold’s role in stabilizing hydrogen-bonding interactions .

Hypothesized Advantages of the Target Compound

  • Metabolic Stability : The cyclopropyl group may reduce oxidative metabolism compared to allyl or hydroxyethyl substituents.
  • Conformational Rigidity : The cyclopropane ring could enhance target binding by restricting rotational freedom.
  • Balanced Lipophilicity : Combines moderate solubility (from the ethanediamide backbone) with membrane permeability (cyclopropyl group).

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